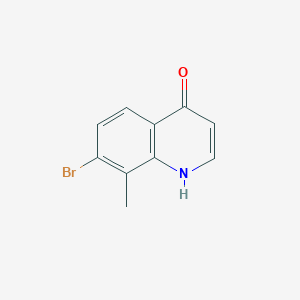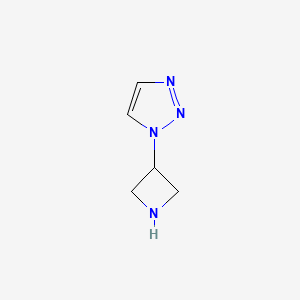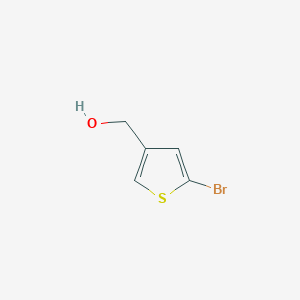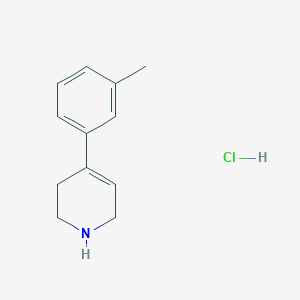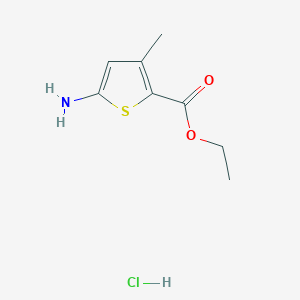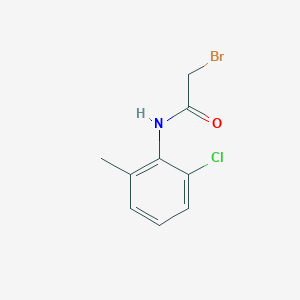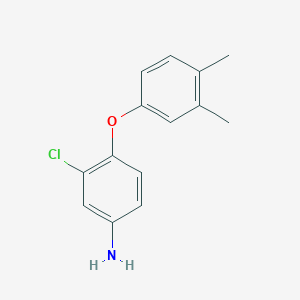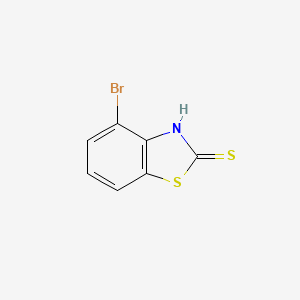
4-Bromo-2-mercaptobenzothiazole
描述
4-Bromo-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the fourth position and a mercapto group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Bromo-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole, exhibits its biological activity by interacting with several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the activity of enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of these enzymes, leading to the death of the bacteria.
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, while the inhibition of DNA gyrase affects the DNA replication process . These disruptions in the biochemical pathways lead to the bactericidal effect of the compound.
Result of Action
The primary result of the action of this compound is its antibacterial activity. By inhibiting crucial enzymes and disrupting biochemical pathways, it causes the death of bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action
生化分析
Biochemical Properties
4-Bromo-2-mercaptobenzothiazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions are typically inhibitory, affecting the enzyme’s activity and subsequently altering the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity . The compound’s ability to form stable complexes with metal ions also contributes to its inhibitory effects on enzymes that require metal cofactors for their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, including oxidative stress and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It affects the metabolic flux by inhibiting enzymes involved in key metabolic processes, such as lipid metabolism and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an organic solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 4-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine are used under controlled conditions to oxidize the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercapto group.
Major Products Formed:
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiols or other reduced derivatives.
科学研究应用
4-Bromo-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of rubber chemicals, dyes, and other industrial products.
相似化合物的比较
2-Mercaptobenzothiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-mercaptobenzothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Aminobenzothiazole: Contains an amino group instead of a mercapto group, resulting in different chemical behavior and applications.
Uniqueness of 4-Bromo-2-mercaptobenzothiazole: The presence of both a bromine atom and a mercapto group in this compound provides unique reactivity and versatility in chemical reactions. This combination allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-bromo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJVNGILLYJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600346 | |
| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-41-2 | |
| Record name | 4-Bromo-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-benzothiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



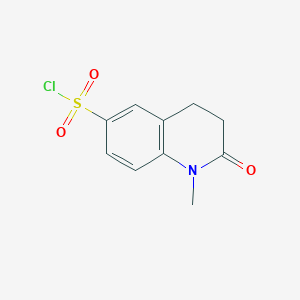
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
